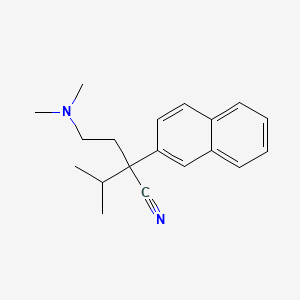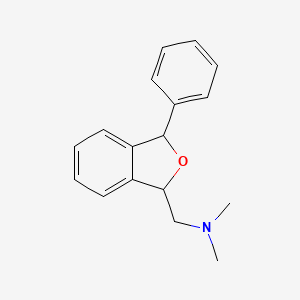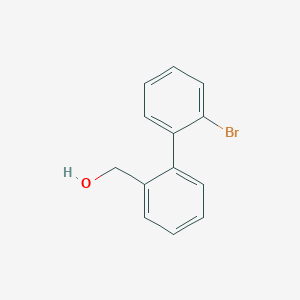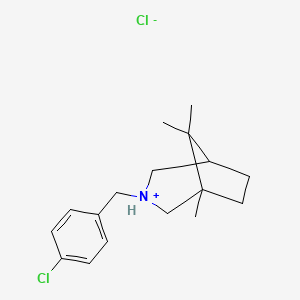
3-(p-Chlorobenzyl)-1,8,8-trimethyl-3-azabicyclo(3.2.1)octane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(p-Chlorobenzyl)-1,8,8-trimethyl-3-azabicyclo(321)octane hydrochloride is a quaternary ammonium compound with a unique bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Chlorobenzyl)-1,8,8-trimethyl-3-azabicyclo(3.2.1)octane hydrochloride typically involves the quaternization of 3-(p-Chlorobenzyl)-1,8,8-trimethyl-3-azabicyclo(3.2.1)octane with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale quaternization reactions using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its hydrochloride form.
Analyse Chemischer Reaktionen
Types of Reactions
3-(p-Chlorobenzyl)-1,8,8-trimethyl-3-azabicyclo(3.2.1)octane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quaternary ammonium center.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted quaternary ammonium compounds.
Wissenschaftliche Forschungsanwendungen
3-(p-Chlorobenzyl)-1,8,8-trimethyl-3-azabicyclo(3.2.1)octane hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying quaternary ammonium salts.
Industry: The compound is used in the formulation of disinfectants and antiseptics due to its antimicrobial properties.
Wirkmechanismus
The mechanism of action of 3-(p-Chlorobenzyl)-1,8,8-trimethyl-3-azabicyclo(3.2.1)octane hydrochloride involves its interaction with microbial cell membranes. The quaternary ammonium group disrupts the cell membrane integrity, leading to cell lysis and death. This mechanism is similar to other quaternary ammonium compounds used as disinfectants.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-p-chlorobenzyl-3-hydroxyquinuclidinium bromide: Exhibits similar antimicrobial properties.
N-p-nitrobenzyl-3-hydroxyquinuclidinium bromide: Known for its antioxidative potential.
Uniqueness
3-(p-Chlorobenzyl)-1,8,8-trimethyl-3-azabicyclo(3.2.1)octane hydrochloride is unique due to its specific bicyclic structure and the presence of the p-chlorobenzyl group, which contributes to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
1220-30-0 |
|---|---|
Molekularformel |
C17H25Cl2N |
Molekulargewicht |
314.3 g/mol |
IUPAC-Name |
3-[(4-chlorophenyl)methyl]-1,8,8-trimethyl-3-azoniabicyclo[3.2.1]octane;chloride |
InChI |
InChI=1S/C17H24ClN.ClH/c1-16(2)14-8-9-17(16,3)12-19(11-14)10-13-4-6-15(18)7-5-13;/h4-7,14H,8-12H2,1-3H3;1H |
InChI-Schlüssel |
ANYGCNJUFCTLQU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CCC1(C[NH+](C2)CC3=CC=C(C=C3)Cl)C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


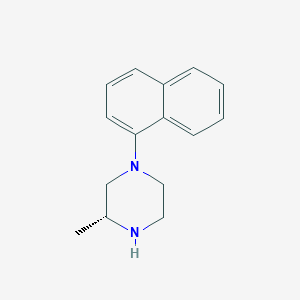
![1-Bromo-4-fluoro-2-[(4-methoxyphenoxy)methyl]-benzene](/img/structure/B13745748.png)
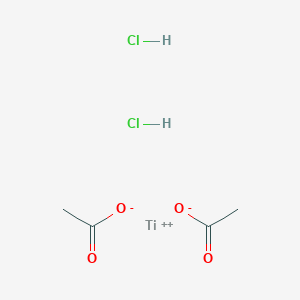

![4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonic acid](/img/structure/B13745765.png)


![1-[[ethoxy(ethyl)phosphoryl]sulfanylmethylsulfanylmethylsulfanyl-ethylphosphoryl]oxyethane](/img/structure/B13745789.png)


